molecular formula C20H36IPPd B12540739 Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium CAS No. 668488-21-9

Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium

Katalognummer: B12540739
CAS-Nummer: 668488-21-9
Molekulargewicht: 540.8 g/mol
InChI-Schlüssel: GJTZCXBZWVSDNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium is a complex organometallic compound that features palladium as its central metal atom. This compound is known for its unique structural properties and its application in various catalytic processes, particularly in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium typically involves the reaction of palladium precursors with tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium ligands. The reaction is carried out under an inert atmosphere, often using solvents like toluene or acetonitrile . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls .

Analyse Chemischer Reaktionen

Types of Reactions

Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(II) or palladium(IV) species, while substitution reactions can produce a variety of organometallic complexes .

Wissenschaftliche Forschungsanwendungen

Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium is unique due to its specific ligand structure, which provides steric hindrance and electronic properties that enhance its catalytic activity and stability. This makes it particularly effective in certain catalytic processes compared to its analogs .

Eigenschaften

CAS-Nummer

668488-21-9

Molekularformel

C20H36IPPd

Molekulargewicht

540.8 g/mol

IUPAC-Name

palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium

InChI

InChI=1S/C20H36IP.Pd/c1-15-12-13-17(16(2)14-15)21-22(18(3,4)5,19(6,7)8)20(9,10)11;/h12-14H,1-11H3;

InChI-Schlüssel

GJTZCXBZWVSDNM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)[I-][P+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C.[Pd]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.